IBE-667
Description
IBE-667 (ICAM-1 Binding Enhancer 667) is a small-molecule agonist of the lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interaction. Discovered via a CONA (Confocal Nanoscanning and Bead Picking) screening approach using tagged one-bead one-compound (OBOC) combinatorial libraries , this compound stabilizes the high-affinity conformation of LFA-1, enhancing its binding to ICAM-1 .
Structurally, this compound features a bisphenylated indazole core flanked by amide groups and a flexible aminoalkyl chain (Figure 4A,B) . X-ray co-crystallography (PDB-ID: 4IXD) reveals that this compound binds to the mevinolin/lovastatin pocket of the LFA-1 I-domain, distinct from the metal ion-dependent adhesion site (MIDAS) . This binding induces subtle conformational changes in the α7 helix, enhancing ICAM-1 affinity through dynamic kinetic effects (e.g., increased on-rates) rather than direct MIDAS modulation . Fluorescence titration assays demonstrate a dissociation constant (Kd) of 52 ± 3 nM for LFA-1 binding and 76 ± 2 nM for the ternary complex with ICAM-1 .
Properties
Molecular Formula |
C25H25N5O2 |
|---|---|
Molecular Weight |
427.51 |
IUPAC Name |
N-(3-Aminopropyl)-4-[1-[4-(methylcarbamoyl)phenyl]indazol-3-yl]benzamide |
InChI |
InChI=1S/C25H25N5O2/c1-27-24(31)18-11-13-20(14-12-18)30-22-6-3-2-5-21(22)23(29-30)17-7-9-19(10-8-17)25(32)28-16-4-15-26/h2-3,5-14H,4,15-16,26H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
CGHZINICBUGRGZ-UHFFFAOYSA-N |
SMILES |
O=C(NCCCN)C1=CC=C(C2=NN(C3=CC=C(C(NC)=O)C=C3)C4=C2C=CC=C4)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IBE667; IBE 667; IBE-667 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
LFA-878 (Lovastatin-Derived Antagonist)
Despite sharing the same binding pocket, this compound and LFA-878 exhibit opposing functional effects. This compound enhances ICAM-1 binding by ~2-fold in cellular assays, whereas LFA-878 inhibits it . The divergence arises from differences in hydrogen-bonding networks and steric interactions: this compound’s planar aromatic moiety facilitates α7 helix flexibility, while LFA-878 rigidifies the pocket .
XVA143 (αLβ2 Antagonist)
| Property | This compound | XVA143 |
|---|---|---|
| Binding Site | Mevinolin/lovastatin pocket | αLβ2 I-domain |
| Activity | Agonist | Antagonist (partial agonist) |
| Mechanism | Enhances ICAM-1 affinity | Induces "rolling adhesion" |
| Therapeutic Potential | Immunotherapy adjunct | Anti-inflammatory applications |
XVA143 binds to the αLβ2 I-domain, inducing a semi-active conformation that promotes transient leukocyte adhesion without intracellular signaling .
Compound 17 (Divalent Cation-Dependent Agonist)
| Property | This compound | Compound 17 |
|---|---|---|
| Activation Mechanism | Allosteric modulation | Mg<sup>2+</sup>/Ca<sup>2+</sup>-dependent |
| MIDAS Interaction | No | Yes (Mn<sup>2+</sup> antagonizes) |
| Functional Outcome | Sustained ICAM-1 binding | Context-dependent adhesion |
Compound 17 requires physiological divalent cations (Mg<sup>2+</sup>/Ca<sup>2+</sup>) for agonist activity but acts as an antagonist in the presence of Mn<sup>2+</sup> . This contrasts with this compound, which operates independently of cation modulation, offering more predictable pharmacokinetics.
THI0019 (α4β1 Integrin Agonist)
| Property | This compound | THI0019 |
|---|---|---|
| Target | LFA-1 (αLβ2) | α4β1 integrin |
| EC50 | Not reported | 1.2 µM (VCAM-1 binding) |
| Therapeutic Focus | Immune cell activation | Stem cell homing, inflammation |
THI0019, a methyl ester derivative of a carboxylate antagonist, activates α4β1 integrin to enhance vascular cell adhesion molecule-1 (VCAM-1) binding . While structurally unrelated to this compound, it exemplifies the broader challenge of designing integrin agonists with isoform specificity.
Key Research Findings and Implications
- Structural Insights : this compound’s co-crystal structure (4IXD) provides a template for optimizing LFA-1 agonists without MIDAS interference .
- Functional Superiority : Unlike antagonists (e.g., LFA-878) or cation-dependent agonists (e.g., Compound 17), this compound offers stable, context-independent ICAM-1 binding .
- Therapeutic Versatility: Preclinical data suggest applications in LAD and cancer immunotherapy, where enhanced T-cell adhesion could improve checkpoint inhibitor efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
